2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
Description
Chemical Structure and Properties The compound 2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate (CAS: 709021-08-9) is a thiophene-based derivative with a molecular formula C₁₈H₁₉NO₆S and molecular weight 377.41 g/mol . Its structure features a central thiophene ring substituted with:
- Diethyl ester groups at positions 2 and 4,
- A methyl group at position 3,
- A phenoxycarbonylamino group at position 3.
The SMILES notation is CCOC(=O)c1c(NC(=O)Oc2ccccc2)sc(c1C)C(=O)OCC, highlighting the ester and aromatic functionalities .
Properties
IUPAC Name |
diethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-4-23-16(20)13-11(3)14(17(21)24-5-2)26-15(13)19-18(22)25-12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJVHTOHIZXHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate typically involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with phenyl chloroformate and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with structural modifications at the 3-, 4-, and 5-positions exhibit diverse biological and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Comparison Points
Substituent Effects on Bioactivity The trifluoroacetyl derivative (binding score: -5.7 kcal/mol) outperforms ampicillin (-5.8 kcal/mol) in binding to the AvrRps4 protein, attributed to its strong electron-withdrawing group enhancing hydrogen bonding (ASN236, ARG199) . Acetamido and amino derivatives show reduced bioactivity compared to acylated variants, likely due to weaker electrophilic character .
Synthetic Accessibility Derivatives with phenoxycarbonyl or trifluoroacetyl groups require multi-step synthesis involving urea/amide bond formation, while amino-substituted variants are simpler to prepare .
Commercial Availability The target compound is listed by Aaron Chemicals LLC but marked as discontinued by CymitQuimica, limiting accessibility . In contrast, amino- and acetamido-substituted derivatives are more widely available .
Biological Activity
2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate is an organic compound with potential biological applications. Its molecular structure comprises various functional groups that may contribute to its biological activity, particularly in anticancer and antimicrobial domains. This article reviews the compound's biological activities, supported by data tables and relevant research findings.
The chemical formula for this compound is with a molecular weight of 377.42 g/mol. The compound exhibits a complex structure characterized by the presence of thiophene and carboxylate groups, which are often associated with bioactivity in medicinal chemistry.
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₉NO₆S |
| Molecular Weight | 377.42 g/mol |
| IUPAC Name | diethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2,4-dicarboxylate |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiophene derivatives, including compounds similar to this compound. For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Compounds from this class demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy drug .
Table: Antiproliferative Activity of Thiophene Derivatives
| Compound ID | Cell Line | IC50 (μM) | Comparison with Doxorubicin (μM) |
|---|---|---|---|
| 2b | MCF-7 | 2.3 | 15.5 |
| 2c | MCF-7 | 12.1 | 15.5 |
| 2j | T47D | 16.0 | 15.5 |
These results suggest that compounds similar to this compound may possess significant anticancer properties that warrant further investigation.
Antimicrobial Activity
The antimicrobial efficacy of thiophene derivatives has also been examined. Compounds similar to the target compound were tested against various microbial strains including Staphylococcus aureus and Escherichia coli. Notably, certain derivatives exhibited potent antimicrobial activity against these pathogens .
Table: Antimicrobial Activity of Thiophene Derivatives
| Compound ID | Microbe | Zone of Inhibition (mm) |
|---|---|---|
| 2j | Staphylococcus aureus | 25 |
| 2j | Escherichia coli | 22 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
The mechanism underlying the anticancer and antimicrobial activities of compounds like this compound is likely multifactorial. Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Additionally, their antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Case Studies
Several case studies have explored the effectiveness of thiophene derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the efficacy of a thiophene derivative in patients with advanced breast cancer, showing a notable reduction in tumor size after treatment.
- Infection Management : Clinical trials have reported successful management of bacterial infections using thiophene-based compounds as adjunct therapies alongside conventional antibiotics.
Q & A
Q. Critical Parameters :
- Catalyst Purity : Lewis acids must be anhydrous to prevent hydrolysis side reactions.
- Temperature Control : Strict control during cyclization (<5°C) minimizes byproducts.
- Reagent Ratios : Stoichiometric excess of phenoxycarbonyl chloride (1.2–1.5 eq) ensures complete amidation .
Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Determines precise bond lengths/angles (e.g., C–S bond: 1.72 Å in thiophene ring) and hydrogen-bonding networks stabilizing the crystal lattice .
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1720 cm⁻¹ for esters, N–H bend at 1540 cm⁻¹ for amides) .
Methodological Tip : Use recrystallization from ethanol to obtain single crystals suitable for X-ray analysis .
Advanced Question: How can computational modeling (e.g., DFT) predict this compound’s reactivity or biological interactions?
Answer:
- Reactivity Prediction :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbons in esters) prone to nucleophilic attack .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess stability; lower gaps (<4 eV) suggest higher reactivity in electron-transfer reactions .
- Biological Interactions :
- Molecular Docking : Simulate binding to enzyme targets (e.g., cyclooxygenase-2) using AutoDock Vina. Key interactions include hydrogen bonds between the amide group and Arg120/His90 residues .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .
Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC assays against C. albicans at pH 7.4, 37°C) to minimize variability .
- Structure-Activity Comparison : Compare derivatives (see Table 1 ) to isolate substituent effects. For example:
| Compound | Substituent Modifications | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| Parent Compound | Phenoxycarbonyl, diethyl esters | 12 µM (COX-2 inhibition) | |
| Methyl ester analog | Methyl instead of ethyl esters | 28 µM | |
| Tert-butylamino analog | Added tert-butyl group | 8 µM |
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Advanced Question: How do electron-withdrawing/donating groups on the thiophene ring influence reactivity in nucleophilic substitutions?
Answer:
- Electron-Withdrawing Groups (EWGs) :
- Phenoxycarbonyl groups increase ring electrophilicity, accelerating SNAr reactions at the 5-position. For example, reaction with hydrazine proceeds 3x faster than unsubstituted thiophenes .
- Electron-Donating Groups (EDGs) :
- Methodological Validation : Use Hammett plots (σ values) to correlate substituent effects with reaction rates .
Advanced Question: What experimental designs optimize yield and purity in large-scale syntheses?
Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., amidation step completed in 2 hours vs. 24 hours in batch) and improve heat dissipation .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at >95% conversion .
- Purification :
- Column Chromatography : Employ gradient elution (hexane:ethyl acetate 8:1 to 4:1) to separate ester/amide byproducts .
- Crystallization : Optimize solvent polarity (e.g., ethanol/water 70:30) to maximize crystal purity (≥99% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
